1,3-Benzodioxole, 4,5,6-trimethoxy-
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Overview
Description
1,3-Benzodioxole, 4,5,6-trimethoxy- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzene ring fused with a dioxole ring and three methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 4,5,6-trimethoxy- typically involves the methylenation of catechols with disubstituted halomethanes . One common method is the reaction of catechol with methylene chloride in the presence of a base, such as potassium carbonate, to form the dioxole ring. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 4,5,6-trimethoxy- may involve large-scale methylation processes and the use of continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 4,5,6-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and acylation, typically occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzodioxole derivatives.
Substitution: Halogenated, nitrated, or acylated benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole, 4,5,6-trimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 4,5,6-trimethoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. For example, derivatives of 1,3-benzodioxole have been shown to interact with auxin receptors in plants, promoting root growth by enhancing auxin signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)-: Known for its use in organic synthesis and potential biological activities.
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-:
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Isolated from natural sources and known for its anti-inflammatory activity.
Uniqueness
1,3-Benzodioxole, 4,5,6-trimethoxy- is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
21532-91-2 |
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Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4,5,6-trimethoxy-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O5/c1-11-6-4-7-9(15-5-14-7)10(13-3)8(6)12-2/h4H,5H2,1-3H3 |
InChI Key |
GCTZMEWRXFXDMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OCO2)OC)OC |
Origin of Product |
United States |
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